N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Hydrogen-bond acceptor capacity Structure-activity relationship Indole scaffold

N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (C₁₈H₂₁N₃O₄; MW 343.38) is a synthetic indol-3-yl oxoacetamide derivative that incorporates a morpholino-2-oxoethyl substituent at the N1 position and an N,N-dimethylamide terminus. The indolylglyoxylamide scaffold has been extensively validated as a privileged structure in medicinal chemistry, yielding compounds with anticancer, anti-angiogenic, and antiprion activities.

Molecular Formula C18H21N3O4
Molecular Weight 343.383
CAS No. 872855-01-1
Cat. No. B2546275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide
CAS872855-01-1
Molecular FormulaC18H21N3O4
Molecular Weight343.383
Structural Identifiers
SMILESCN(C)C(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3
InChIInChI=1S/C18H21N3O4/c1-19(2)18(24)17(23)14-11-21(15-6-4-3-5-13(14)15)12-16(22)20-7-9-25-10-8-20/h3-6,11H,7-10,12H2,1-2H3
InChIKeyLAWZNABZTKCMPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872855-01-1): Structural Overview and Procurement Rationale


N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (C₁₈H₂₁N₃O₄; MW 343.38) is a synthetic indol-3-yl oxoacetamide derivative that incorporates a morpholino-2-oxoethyl substituent at the N1 position and an N,N-dimethylamide terminus . The indolylglyoxylamide scaffold has been extensively validated as a privileged structure in medicinal chemistry, yielding compounds with anticancer, anti-angiogenic, and antiprion activities [1].

Why In-Class Indol-3-yl Oxoacetamides Cannot Be Interchanged: Structural Determinants of Function for CAS 872855-01-1


Indol-3-yl oxoacetamide derivatives exhibit a high degree of functional sensitivity to both the N1 substituent on the indole ring and the C2 amide terminus. The patented pharmacophore requires specific substitution patterns for potent anticancer and anti-angiogenic activity [1]. The N1-morpholino-2-oxoethyl group in this compound introduces hydrogen-bond acceptor sites that are absent in N1-unsubstituted analogs, while the N,N-dimethylamide terminus eliminates the hydrogen-bond donor present in secondary amide analogs, collectively generating a unique molecular recognition profile not replicated by nearest neighbors [2]. Simple substitution with an N-ethyl or N-cyclopentyl analog would alter both hydrogen-bonding capacity and lipophilicity, potentially abrogating target engagement or pharmacokinetic behavior.

Quantitative Differentiation Evidence for N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide vs. Closest Analogs


Expanded Hydrogen-Bond Acceptor Count vs. the Unsubstituted Core Scaffold

The target compound (CAS 872855-01-1) possesses an estimated 5 hydrogen-bond acceptors contributed by the oxoacetamide dicarbonyl (2), the morpholine ring oxygen (1), the morpholino amide carbonyl (1), and the indole nitrogen in its non-protonated form (1). In contrast, the unsubstituted core scaffold 2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamide (CAS 29095-44-1) contains only 2 hydrogen-bond acceptors . This tripling of HBA capacity is a direct consequence of the N1-morpholino-2-oxoethyl appendage and is not achievable with simpler N1-alkyl substituents.

Hydrogen-bond acceptor capacity Structure-activity relationship Indole scaffold

Absence of Amide Hydrogen-Bond Donor vs. N-Ethyl Secondary Amide Analog

The target compound features an N,N-dimethyl tertiary amide terminus that eliminates the hydrogen-bond donor (HBD) present in the secondary amide of the closest analog N-ethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (CAS 872855-39-5; MW 343.38) . The target compound has 0 HBD at the oxoacetamide amide position vs. 1 HBD for the N-ethyl analog. Elimination of this HBD is predicted to enhance passive membrane permeability, as HBD count is inversely correlated with permeability in established drug-likeness rules (e.g., Lipinski's Rule of 5).

Hydrogen-bond donor Membrane permeability Amide substitution

Class-Level Antitumor Pharmacophore Conformity Validated by Patent Claims

US Patent 6,903,104 B2 explicitly claims that certain 3-oxoacetamideindolyl compounds exhibit 'potent anticancer and cytotoxic activity' and 'inhibit angiogenesis' [1]. The target compound conforms to the generic Markush structure disclosed in this patent, which requires a 3-oxoacetamide substituent on the indole ring. A related patent application US20040029858 further specifies activity against solid tumors, particularly colon and lung carcinomas, for 2-(1H-indol-3-yl)-2-oxo-acetamide derivatives [2]. While specific IC₅₀ values for CAS 872855-01-1 are not publicly reported, its structural conformity to both the core pharmacophore and the N1-substitution pattern places it within this validated antitumor class.

Anticancer activity Indol-3-yl oxoacetamide Patent pharmacophore

Morpholino-2-oxoethyl Substituent as a Recognized Solubility and Pharmacokinetic Modifier

The morpholino group is widely recognized in medicinal chemistry as a structural feature that enhances aqueous solubility and modulates metabolic stability. The comprehensive review by Ferroni et al. (2023) identifies the indolylglyoxylamide scaffold as a privileged structure and discusses how N1-substitution patterns—including morpholino-containing groups—critically influence drug-likeness and pharmacokinetic profiles [1]. The target compound's N1-morpholino-2-oxoethyl group provides additional polar surface area and hydrogen-bond acceptor capacity beyond that of N1-unsubstituted or simple N1-alkyl indole-3-oxoacetamides, which typically exhibit poor aqueous solubility.

Aqueous solubility Morpholine pharmacokinetics Drug-likeness optimization

Recommended Research Application Scenarios for N,N-Dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide (872855-01-1)


Oncology Screening Libraries Targeting Solid Tumor Cell Lines

Based on the class-level antitumor pharmacophore validation in US patents US6903104 and US20040029858 [1][2], this compound is a rational inclusion in medium-throughput screening decks designed to identify novel antiproliferative agents against colon, lung, and other solid tumor cell lines. Its structural conformity to the patented 3-oxoacetamideindolyl scaffold ensures coverage of a biologically validated chemical space distinct from kinase inhibitor or cytotoxic chemotypes.

Structure-Activity Relationship (SAR) Studies on Indole N1-Substitution

The N1-morpholino-2-oxoethyl group provides a unique combination of hydrogen-bond acceptor capacity (5 HBA) and absence of a hydrogen-bond donor at the C2 amide position, enabling systematic SAR exploration of how N1-substituent geometry and electronics modulate target binding [3]. This compound serves as a key comparator against N1-unsubstituted, N1-alkyl, and N1-aryl analogs to dissect the contribution of the morpholino appendage to activity and selectivity.

Chemical Probe Development for Indole-Binding Protein Targets

The expanded hydrogen-bond acceptor network and the privileged indolylglyoxylamide scaffold [3] make this compound suitable as a starting point for developing chemical probes targeting enzymes or receptors with indole-recognition pockets, including but not limited to kinases, cannabinoid receptors, and pancreatic lipase. The N,N-dimethylamide terminus eliminates an H-bond donor that could otherwise introduce undesired polarity or metabolic liability.

Pharmacokinetic Optimization and Solubility Profiling Studies

The morpholino-2-oxoethyl substituent is a recognized pharmacokinetic modifier [3]. This compound is well-suited for comparative solubility, permeability (e.g., PAMPA, Caco-2), and microsomal stability studies against N1-unsubstituted or N1-alkyl analogs to quantify the impact of the morpholino group on drug-likeness parameters and guide lead optimization campaigns.

Quote Request

Request a Quote for N,N-dimethyl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.